(2R,3R)-1-phenylmethoxycarbonyl-2-propan-2-ylpyrrolidine-3-carboxylic acid
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Overview
Description
(2R,3R)-1-phenylmethoxycarbonyl-2-propan-2-ylpyrrolidine-3-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-1-phenylmethoxycarbonyl-2-propan-2-ylpyrrolidine-3-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistryThe reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at low temperatures to maintain the integrity of the chiral centers .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The process may also include steps for the purification of the final product, such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-1-phenylmethoxycarbonyl-2-propan-2-ylpyrrolidine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the phenylmethoxycarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents, acids, bases, and specific catalysts to facilitate the desired transformations. The reaction conditions often involve controlled temperatures and pressures to optimize the yield and selectivity of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, (2R,3R)-1-phenylmethoxycarbonyl-2-propan-2-ylpyrrolidine-3-carboxylic acid is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for the development of enantioselective catalysts and ligands .
Biology
In biological research, this compound is studied for its potential interactions with enzymes and receptors. Its chiral nature allows for the exploration of stereospecific binding and activity, which is crucial for understanding biochemical pathways .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and fine chemicals. Its role as a chiral intermediate makes it valuable for the synthesis of enantiomerically pure products .
Mechanism of Action
The mechanism of action of (2R,3R)-1-phenylmethoxycarbonyl-2-propan-2-ylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, leading to inhibition or activation of their functions. The pathways involved may include signal transduction, metabolic processes, or gene expression .
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-2,3-butanediol: Another chiral compound with applications in the production of pharmaceuticals and fine chemicals.
(2R,3R)-tartaric acid: Used in the resolution of racemates and as a chiral building block in organic synthesis.
Uniqueness
What sets (2R,3R)-1-phenylmethoxycarbonyl-2-propan-2-ylpyrrolidine-3-carboxylic acid apart from similar compounds is its specific combination of functional groups and stereochemistry. This unique structure allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields .
Properties
Molecular Formula |
C16H21NO4 |
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Molecular Weight |
291.34 g/mol |
IUPAC Name |
(2R,3R)-1-phenylmethoxycarbonyl-2-propan-2-ylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C16H21NO4/c1-11(2)14-13(15(18)19)8-9-17(14)16(20)21-10-12-6-4-3-5-7-12/h3-7,11,13-14H,8-10H2,1-2H3,(H,18,19)/t13-,14-/m1/s1 |
InChI Key |
CBRAYOJUTDWOOK-ZIAGYGMSSA-N |
Isomeric SMILES |
CC(C)[C@@H]1[C@@H](CCN1C(=O)OCC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
CC(C)C1C(CCN1C(=O)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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